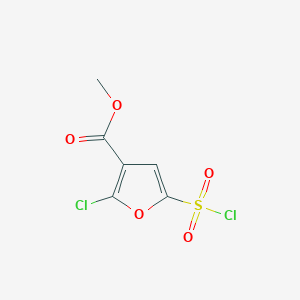

Methyl 2-chloro-5-(chlorosulfonyl)furan-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl 2-chloro-5-(chlorosulfonyl)furan-3-carboxylate is a chemical compound with the molecular formula C6H4Cl2O5S. It is a derivative of furan, a heterocyclic organic compound, and contains both chloro and chlorosulfonyl functional groups. This compound is of interest in various fields of chemical research due to its unique structure and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Methyl 2-chloro-5-(chlorosulfonyl)furan-3-carboxylate can be synthesized through a multi-step process involving the chlorination and sulfonylation of furan derivatives. One common method involves the chlorination of methyl furan-3-carboxylate to introduce the chloro group, followed by sulfonylation to add the chlorosulfonyl group. The reaction conditions typically involve the use of chlorinating agents such as thionyl chloride and sulfonylating agents like chlorosulfonic acid under controlled temperatures and inert atmosphere .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for large-scale synthesis .

Analyse Chemischer Reaktionen

Types of Reactions: Methyl 2-chloro-5-(chlorosulfonyl)furan-3-carboxyl

Biologische Aktivität

Methyl 2-chloro-5-(chlorosulfonyl)furan-3-carboxylate is a heterocyclic organic compound that has garnered attention due to its potential biological activities. This article delves into its chemical structure, synthesis, and the biological activities associated with this compound, supported by various research findings and data.

Chemical Structure and Properties

The molecular formula of this compound is C6H4Cl2O5S, with a molar mass of 259.06 g/mol. The compound features a furan ring substituted with chlorine and chlorosulfonyl groups, which significantly influence its chemical reactivity and biological properties. The functional groups present in this compound are known to enhance solubility and bioavailability, making it a candidate for various pharmaceutical applications.

Synthesis Methods

Several synthetic routes have been developed for this compound. These methods typically involve the chlorination of furan derivatives followed by sulfonylation reactions. The following table summarizes some related compounds and their unique features:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Methyl 5-(2-chloroacetyl)furan-3-carboxylate | Contains a chloroacetyl group | Focused on anti-inflammatory activity |

| Methyl 2-(chloromethyl)furan-3-carboxylate | Contains a chloromethyl group | Potential use in synthetic organic chemistry |

| Methyl 4-(chlorosulfonyl)benzoate | Aromatic compound with sulfonyl group | Used in agrochemical applications |

The distinct combination of functional groups in this compound may confer unique reactivity patterns compared to these similar compounds.

Antimicrobial Properties

Research indicates that compounds structurally similar to this compound exhibit notable antimicrobial activity. The chlorosulfonyl moiety enhances the compound's effectiveness against various bacterial strains. For instance, derivatives of furan compounds have shown significant inhibition against Gram-positive and Gram-negative bacteria .

In studies evaluating the antibacterial activity of furan derivatives, compounds were tested against Staphylococcus aureus and Escherichia coli, revealing minimum inhibitory concentrations (MICs) that suggest potential therapeutic applications in treating infections caused by these pathogens .

Anticancer Activity

The anticancer potential of this compound has also been explored. Similar furan derivatives have demonstrated cytotoxic effects against cancer cell lines such as HeLa (cervical cancer), HepG2 (liver cancer), and Vero (normal kidney cells). For example, one study reported IC50 values indicating the effectiveness of certain furan derivatives at inhibiting cancer cell proliferation .

The following table illustrates the IC50 values for selected compounds against HeLa and HepG2 cell lines:

| Compound | IC50 (µg/mL) HeLa | IC50 (µg/mL) HepG2 |

|---|---|---|

| Methyl 5-(hydroxymethyl)-2-furan carboxylate | 62.37 | 120.06 |

| This compound | TBD | TBD |

These findings indicate that modifications to the furan ring can significantly alter biological activity, suggesting a pathway for developing new anticancer agents based on this framework .

Case Studies

Several case studies have highlighted the biological activity of furan derivatives:

- Antibacterial Activity : A study focused on synthesizing new furan derivatives revealed that certain modifications led to enhanced antibacterial properties against Staphylococcus aureus, with MIC values as low as 1 µg/mL for some derivatives .

- Anticancer Activity : Another investigation reported that specific derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal cells, indicating their potential as targeted therapies in cancer treatment .

Wissenschaftliche Forschungsanwendungen

Methyl 2-chloro-5-(chlorosulfonyl)furan-3-carboxylate is a heterocyclic organic compound with a furan ring substituted by chlorine and chlorosulfonyl groups. It has a molecular formula of C6H4Cl2O5S and a molar mass of 259.06 g/mol. This compound is valued in scientific research for its chemical reactivity and potential biological activity, stemming from its unique combination of functional groups.

Potential Applications

- Pharmaceuticals Research suggests that this compound may have biological activities, particularly in pharmaceuticals. Compounds with similar structures have been studied as potential antimicrobial and anti-inflammatory agents. The chlorosulfonyl moiety can enhance biological activity by improving solubility and bioavailability.

- Agrochemicals Methyl 4-(chlorosulfonyl)benzoate, which shares a sulfonyl group with this compound, has applications in the agrochemical industry.

Structural Comparison

This compound shares structural similarities with other compounds, as shown in the table below:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Methyl 5-(2-chloroacetyl)furan-3-carboxylate | Contains a chloroacetyl group | Focused on anti-inflammatory activity |

| Methyl 2-(chloromethyl)furan-3-carboxylate | Contains a chloromethyl group | Potential use in synthetic organic chemistry |

| Methyl 4-(chlorosulfonyl)benzoate | Aromatic compound with sulfonyl group | Used in agrochemical applications |

Eigenschaften

IUPAC Name |

methyl 2-chloro-5-chlorosulfonylfuran-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2O5S/c1-12-6(9)3-2-4(13-5(3)7)14(8,10)11/h2H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODWQYBCTNMAWHM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(OC(=C1)S(=O)(=O)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.